1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-14-7-4-8-15(9-14)24-18-16(10-22-24)19(26)23(12-21-18)11-17(25)13-5-2-1-3-6-13/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXKCQAOOKAINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with urea or thiourea under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidin-4-one core.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases, transition metals), and controlled temperatures (e.g., reflux, room temperature). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. Specifically, it targets polo-like kinase 1 (Plk1), a protein involved in cell division that is often overexpressed in cancer cells. Inhibitors targeting Plk1 have shown promise in preclinical studies by reducing tumor growth without significant cytotoxicity to normal cells .
2. Anti-inflammatory Effects
Pyrazolo compounds are also recognized for their anti-inflammatory properties. Studies have demonstrated that 1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
3. Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of pyrazolo derivatives. The compound has been evaluated for its efficacy in reducing seizure activity in animal models, suggesting potential applications in epilepsy treatment .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes to form the pyrazolo ring system. The structural integrity and stereochemistry of the compound are crucial for its biological activity. X-ray crystallography studies have provided insights into the intermolecular interactions and the spatial arrangement of atoms within the molecule .
Case Studies and Research Findings
Several studies have documented the therapeutic potential of pyrazolo derivatives:
- Anticancer Studies : A study focused on the synthesis of various pyrazolo[3,4-d]pyrimidines and their evaluation against Plk1 revealed that modifications at specific positions on the pyrazole ring significantly enhanced anticancer activity .
- Anti-inflammatory Research : Another research effort highlighted how substituents on the pyrazole ring influenced anti-inflammatory effects in vitro and in vivo models .
- Anticonvulsant Activity : A comprehensive study assessed multiple pyrazolo derivatives for anticonvulsant properties, establishing a structure-activity relationship that can guide future drug design efforts .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of kinases or proteases, leading to the modulation of signaling pathways that regulate cell growth, apoptosis, or immune responses. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations :
- Anti-inflammatory Activity : Chloro/bromo substituents on aryl groups (e.g., 11e) enhance activity, likely due to improved target affinity and optimal log P values (~2.5–3.0) .
- Kinase Inhibition : The 3-chlorophenyl group in compound 1u and the target compound suggests a role in disrupting kinase active sites, possibly through halogen bonding .
- Electronic Effects : Nitro groups () increase polarity but may reduce membrane permeability compared to chloro or methyl substituents .
Physicochemical Properties
- Lipophilicity : The target compound’s log P is estimated to be ~2.8 (similar to 11e), balancing solubility and membrane penetration. In contrast, 3,5-dimethylphenyl analogs () exhibit higher log P (~3.5), favoring CNS penetration but risking metabolic instability .
- Solubility : The 2-oxo group in the target compound may improve aqueous solubility compared to purely alkylated derivatives (e.g., 1u’s methyl group) .
Biological Activity
The compound 1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one , also known as a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a pyrazolo[3,4-d]pyrimidine core with a 3-chlorophenyl group and a 2-oxo-2-phenylethyl substituent. The unique arrangement of these functional groups contributes to its pharmacological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study demonstrated that related compounds significantly reduced tumor volume in mice models of chronic myeloid leukemia (CML) and neuroblastoma (NB) . The compound's mechanism appears to involve inhibition of specific kinases such as Src and Abl, which are crucial in cancer cell proliferation.
Enzymatic Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. In particular, it has shown promising results against kinases involved in cancer progression. A series of derivatives were synthesized and tested for their inhibitory activity against Src, Abl, and Fyn kinases. Notably, compound 2a (SI388) exhibited enhanced potency compared to earlier lead compounds .
Anti-inflammatory Properties
The pyrazolo[3,4-d]pyrimidine scaffold has also been associated with anti-inflammatory effects . Research indicated that certain derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro. For example, one study reported that specific modifications to the pyrazole nucleus led to compounds with up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of pyrazolo[3,4-d]pyrimidines. A systematic study involving the synthesis of 19 new derivatives revealed that variations in substituents significantly affected their potency against targeted enzymes .
| Compound | Structure | Src Inhibition (%) | Remarks |
|---|---|---|---|
| 1a | Structure 1a | 45 | Lead compound |
| 2a (SI388) | Structure 2a | 75 | Enhanced activity |
| 1b | Structure 1b | 50 | Moderate activity |
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in vivo:
- Chronic Myeloid Leukemia (CML) : Compound SI223 reduced tumor volume by over 50% in CML mouse models .
- Neuroblastoma : Derivative SI306 demonstrated significant activity against neuroblastoma cells in animal models .
- Osteosarcoma : The same class of compounds showed promising results in reducing tumor growth in osteosarcoma models .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-chlorophenyl)-5-(2-oxo-2-phenylethyl)-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction yields be improved?
Methodological Answer : The compound is typically synthesized via multi-step condensation and cyclization reactions. For example, derivatives of pyrazolo[3,4-d]pyrimidin-4-one can be synthesized by reacting hydrazine derivatives with β-keto esters or via tandem aza-Wittig annulation reactions . Key optimization strategies include:
- Catalytic Acid Use : Employ p-toluenesulfonic acid (PTSA) to accelerate cyclization steps, as demonstrated in related pyrimidine syntheses .
- Temperature Control : Heating intermediates to 50°C in aqueous HCl can resolve solubility issues and improve yields (e.g., 52.7% yield achieved under controlled conditions) .
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate pure products.
Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the structure of this compound?
Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic signals, such as the pyrimidinone carbonyl (δ ~160-165 ppm in ¹³C NMR) and aromatic protons (δ 7.2-8.1 ppm for chlorophenyl groups). Compare with published data for pyrazolo[3,4-d]pyrimidin-4-ones .
- Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₉H₁₅ClN₄O₂ requires m/z 390.0721). Use ESI or MALDI-TOF for high-resolution validation .
Q. What crystallographic methods are suitable for determining the 3D structure of this compound?
Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of DMSO/ethanol mixtures. Use SHELXL for refinement, as it is widely validated for small-molecule crystallography (e.g., R factor < 0.06 achievable) .
- Disorder Handling : For flexible substituents (e.g., phenylethyl groups), apply PART instructions in SHELXL to model positional disorder .
Advanced Research Questions
Q. How can in vitro and in vivo biological activity assays be designed to evaluate this compound’s anticancer potential?
Methodological Answer :
- In Vitro Cytotoxicity : Use MTT assays on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. IC₅₀ values <10 μM indicate high potency, as seen in pyrazolo-pyrimidine hybrids .
- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation assays. For example, compound CBS-1 (a derivative) induced 80% apoptosis in A549 cells at 10 μM .
- In Vivo Models : Administer 25 mg/kg/day intraperitoneally in xenograft mice. Monitor tumor volume reduction over 21 days .
Q. What computational strategies predict the compound’s binding affinity to kinase targets like ERK1/2 or fascin?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into ERK1/2’s ATP-binding pocket (PDB: 4QTB). Prioritize poses with hydrogen bonds to Met108 and Lys114 .
- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of binding. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA ΔG < -30 kcal/mol) .
Q. How can mechanistic studies elucidate the compound’s role in caspase-3 activation and NF-κB suppression?
Methodological Answer :
Q. How should researchers address discrepancies in synthetic yields or biological activity data across studies?
Methodological Answer :
- Yield Optimization : Re-examine solvent systems (e.g., switch from THF to DMF for better solubility) and catalyst loadings (e.g., 0.1 eq. PTSA vs. 0.05 eq.) .
- Biological Replication : Validate assays across ≥3 independent experiments. Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
